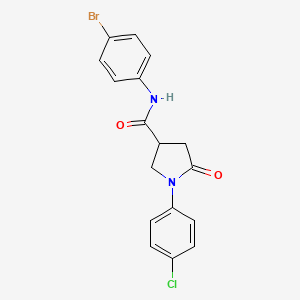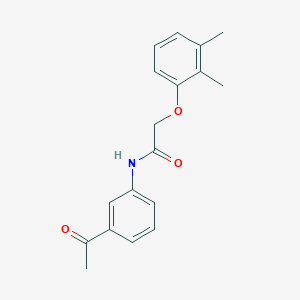
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BCTC, is a chemical compound that has gained attention in scientific research due to its potential as a selective antagonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. This ion channel is involved in the perception of pain, temperature, and inflammation, making it a promising target for the development of new analgesic drugs.
Mechanism of Action
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide acts as a competitive antagonist of TRPV1 by binding to the channel's pore region and preventing the influx of calcium ions. Calcium influx through TRPV1 is responsible for the release of neurotransmitters involved in pain signaling. By blocking TRPV1, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide can reduce pain and inflammation without affecting other physiological processes.
Biochemical and Physiological Effects
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce pain and inflammation in animal models of various conditions, including arthritis, neuropathic pain, and migraine. N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce hyperalgesia, the increased sensitivity to pain that occurs in response to tissue damage. However, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has not been tested in humans, and its safety and efficacy in humans are not yet known.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a selective antagonist of TRPV1, meaning it can be used to study the role of TRPV1 in pain and inflammation without affecting other ion channels. N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations. It has not been tested in humans, and its safety and efficacy in humans are unknown. Additionally, N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of research is the development of new TRPV1 antagonists based on the structure of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. Researchers can modify the structure of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide to improve its solubility and selectivity for TRPV1. Another area of research is the study of the physiological effects of TRPV1 blockade in humans. Clinical trials can be conducted to test the safety and efficacy of TRPV1 antagonists in humans. Finally, the role of TRPV1 in other physiological processes, such as thermoregulation and the immune response, can be studied using N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide and other TRPV1 antagonists.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-bromobenzoyl chloride with 4-chloroaniline in the presence of triethylamine to form 4-bromophenyl 4-chloroanilide. The resulting compound is then reacted with pyrrolidine-2,5-dione in the presence of sodium hydride to yield N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. The purity of the compound can be increased through recrystallization from ethanol.
Scientific Research Applications
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a TRPV1 antagonist. TRPV1 is a non-selective cation channel that is activated by heat, acid, and capsaicin, a compound found in chili peppers. TRPV1 is expressed in sensory neurons and plays a crucial role in the perception of pain, temperature, and inflammation. N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to selectively block TRPV1 without affecting other ion channels, making it a promising candidate for the development of new analgesic drugs.
properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2O2/c18-12-1-5-14(6-2-12)20-17(23)11-9-16(22)21(10-11)15-7-3-13(19)4-8-15/h1-8,11H,9-10H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLZNCSZKVJKOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)
![ethyl 5-acetyl-2-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5155641.png)
![1-(2-cyclohexylethyl)-N-[2-(4-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5155662.png)
![1-(4-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-2-thienyl)ethanone](/img/structure/B5155671.png)



![(3aS*,5S*,9aS*)-5-(3-hydroxy-4-methoxyphenyl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5155693.png)
![4-chloro-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5155704.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-cyclohexyl-2-phenylacetamide](/img/structure/B5155712.png)
![2-[(4-tert-butylcyclohexyl)(methyl)amino]-1-phenylethanol](/img/structure/B5155718.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-8-methoxy-4-methyl-2-quinolinamine](/img/structure/B5155724.png)
![6,6'-methylenebis[2-methyl-3-(3-nitrophenyl)-4(3H)-quinazolinone]](/img/structure/B5155728.png)
![2-[1-(4-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5155733.png)